Callophycoic acid A

Description

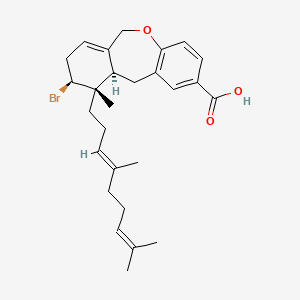

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H35BrO3 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-12,15,23,25H,5-6,8,13-14,16-17H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |

InChI Key |

UWOQPCLHJDMFFV-FXSXARLRSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@@]1([C@H](CC=C2[C@H]1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC1(C(CC=C2C1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)C)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways for Callophycoic Acid a

Proposed Biogenetic Origin from Precursor Molecules

The biosynthesis of Callophycoic acid A is believed to originate from the convergence of two distinct metabolic pathways: the shikimate pathway, producing an aromatic precursor, and the terpenoid pathway, yielding a linear diterpene chain. nih.govvulcanchem.com The aromatic component is a benzoic acid derivative, while the diterpene is likely geranylgeranyl pyrophosphate (GGPP), a common C20 isoprenoid precursor.

The initial proposed step involves the electrophilic substitution of the benzoic acid moiety onto the linear diterpene precursor. nih.gov This reaction forms a linear diterpene-benzoic acid intermediate, which then serves as the substrate for a cascade of subsequent enzymatic transformations. The diverse array of meroditerpenoids found in Callophycus serratus suggests a common evolutionary origin from such a shared precursor, with downstream enzymatic modifications leading to the observed structural diversity. nih.govresearchgate.net

Enzymatic Transformations and Catalytic Intermediates in this compound Formation

The formation of the complex polycyclic structure of this compound from the linear precursor is a testament to the remarkable catalytic prowess of enzymes within Callophycus serratus. The proposed pathway involves a series of highly controlled enzymatic reactions, including halogenation, cyclization, and rearrangements.

Mechanistic Role of Halogenation Events

A critical and initiating step in the biosynthesis of this compound is the enzymatic halogenation of the linear diterpene-benzoic acid precursor. nih.gov This reaction is likely catalyzed by a vanadium-dependent haloperoxidase, an enzyme class known to be involved in the biosynthesis of halogenated terpenoids in marine algae. nih.gov The enzyme is proposed to utilize bromide ions from the seawater to generate an electrophilic bromine species (Br+).

This electrophilic bromine then attacks one of the double bonds in the diterpene chain, initiating a cascade of stereocontrolled cyclization reactions. researchgate.net The enantiofacial addition of the halogen is believed to be a key factor in directing the stereochemistry of the resulting carbocyclic rings. researchgate.netescholarship.org This enzymatic control ensures the formation of specific stereoisomers, a hallmark of natural product biosynthesis. The precise and conserved halogenation patterns observed across various Callophycus metabolites underscore the involvement of specific halogenase enzymes. escholarship.org

Post-Halogenation Cyclization and Rearrangement Processes

Following the initial halogenation event, the resulting carbocationic intermediate undergoes a series of cyclization reactions to form the characteristic decalin core of this compound. nih.govresearchgate.net These cyclizations are thought to proceed through a series of hydride shifts, addition, and elimination reactions, typical of isoprenoid biosynthesis. nih.gov The enzyme's active site likely plays a crucial role in folding the linear precursor into a conformation that favors the formation of the specific ring system of this compound.

Furthermore, a putative dyotropic rearrangement has been proposed to play a role in the biosynthesis of some Callophycus meroditerpenoids. researchgate.netescholarship.orgacs.org A dyotropic rearrangement involves the simultaneous migration of two sigma bonds. In the context of these natural products, it is suggested that this rearrangement could be responsible for the observed stereochemical diversity, particularly at the terminal portions of the molecule. researchgate.netescholarship.org For instance, the co-occurrence of callophycols A and B with opposite configurations at the C-16 stereocenter is considered potential evidence for such a rearrangement. researchgate.netescholarship.org This proposed rearrangement would involve a "living bromonium pool" where vicinal bromochloro groups can act as placeholders for subsequent nucleophilic substitutions with tight stereochemical control. acs.org

Comparative Biosynthetic Analysis with Related Callophycus-Derived Meroditerpenoids

The red alga Callophycus serratus is a rich source of a variety of meroditerpenoids, including other callophycoic acids (B-H), callophycols, and bromophycolides. nih.govvulcanchem.com These compounds share a common biosynthetic origin, arising from the same linear diterpene-benzoic acid precursor. nih.govresearchgate.net The structural divergence is believed to occur at later stages of the biosynthetic pathway, likely due to the action of different sets of tailoring enzymes or the catalytic promiscuity of a smaller number of enzymes. nih.gov

A key point of divergence is the formation of the macrolactone ring present in the bromophycolides, which is absent in the callophycoic acids. researchgate.net It is hypothesized that different populations or "chemotypes" of C. serratus may possess distinct genotypes, with only some producing the necessary enzymes for lactonization. nih.gov The proposed biosynthesis of bromophycolides involves the intramolecular attack of the carboxylic acid moiety on a bromonium ion intermediate, leading to the formation of a 15- or 16-membered macrolide ring. acs.org

In contrast, the biosynthesis of callophycoic acids proceeds without this lactonization step, retaining the free carboxylic acid group. nih.gov Callophycols, which are diterpene-phenols, are likely formed through a decarboxylation event either before or after the cyclization cascade. nih.gov The alternative cyclization patterns observed in callophycoic acids G and H, as well as the callophycols, suggest the existence of alternative enzymatic pathways or different conformational folding of the precursor within the enzyme active site. nih.gov

The following table summarizes the key structural differences and proposed biosynthetic divergences among these related classes of compounds.

| Compound Class | Key Structural Feature | Proposed Biosynthetic Divergence |

| Callophycoic Acids | Free carboxylic acid | Pathway proceeds without macrolactonization. nih.govresearchgate.net |

| Bromophycolides | Macrolactone ring | Intramolecular cyclization of the carboxylic acid onto a bromonium ion intermediate. acs.org |

| Callophycols | Phenolic group (lacks carboxylic acid) | Decarboxylation of the benzoic acid moiety. nih.gov |

Advanced Synthetic Methodologies Towards Callophycoic Acid a and Its Structural Analogues

Strategic Approaches for Total Synthesis of Callophycoic Acid A

While a complete total synthesis of this compound has not yet been reported, significant progress has been made, primarily focusing on the stereocontrolled construction of its characteristic tricyclic core. nih.govjst.go.jp The general synthetic strategy involves a convergent approach, where the diterpene and benzoic acid moieties are synthesized separately and then coupled. A key retrosynthetic disconnection breaks the molecule into the complex tricyclic core and the substituted benzoic acid portion. The primary challenge lies in the stereoselective synthesis of the highly substituted decalin system within the tricyclic core, which features multiple contiguous stereocenters, including an all-carbon quaternary center.

Stereocontrolled Construction of the Complex Tricyclic Core

The synthesis of the tricyclic core of (-)-Callophycoic acid A has been a major focus of research, with two primary stereocontrolled routes being developed. nih.govacs.org These routes have successfully established the characteristic tricyclic skeleton for the first time. nih.govacs.org

Development of Methodologies for All-Carbon Quaternary Stereocenter Formation

A critical hurdle in the synthesis of the tricyclic core is the construction of the all-carbon quaternary stereocenter. Researchers have successfully addressed this challenge through a stereoselective allylboration reaction. researchgate.netnih.gov This key step involves the reaction of a chiral aldehyde with a novel allylboronate reagent to create the quaternary center with high diastereoselectivity. nih.govkeio.ac.jp The choice of the boronic ester, specifically a neopentylglycol ester, was found to be crucial for achieving the desired high level of stereocontrol. whiterose.ac.uk This methodology has proven effective in the synthesis of fragments for other complex natural products as well, such as (+)-vibsanin A. researchgate.netresearchmap.jp

Tactics for Stereoselective Ring-Forming Reactions

Following the establishment of the quaternary stereocenter, the focus shifts to the formation of the multisubstituted cyclohexane (B81311) and tetrahydrooxepin rings of the tricyclic core. Two effective strategies have been employed for the construction of the cyclohexane ring: an efficient radical cyclization and a palladium-catalyzed reductive cyclization. nih.govacs.orgkeio.ac.jp Both methods have been shown to effectively form the six-membered ring with the desired stereochemistry. The final ring of the tricyclic system, the tetrahydrooxepin ring, is constructed via an intramolecular etherification reaction. nih.govacs.org

Chemical Synthesis of Diterpene-Aromatic Adducts

The synthesis of diterpene-aromatic adducts, the class of compounds to which this compound belongs, is a growing area of research. These hybrid structures, previously thought to be exclusive to terrestrial cyanobacteria, are now known to be produced by marine macroalgae as well. researchgate.net The general approach involves the separate synthesis of the diterpene and aromatic components, followed by their coupling. While specific details on the coupling strategy for this compound are part of ongoing synthetic efforts, the development of methods for the synthesis of related diterpene-benzoate macrolides provides valuable precedent.

Progress and Challenges in Achieving Asymmetric Total Synthesis

The development of stereocontrolled routes to the tricyclic core of (-)-Callophycoic acid A represents a significant advancement towards its total synthesis. nih.gov The successful application of stereoselective allylboration and efficient cyclization reactions has overcome major synthetic obstacles. nih.govacs.org However, the completion of the total synthesis remains a challenge. Key remaining steps include the final coupling of the tricyclic core with the benzoic acid moiety and the potential for late-stage functional group manipulations. While no enantioselective synthesis of this compound has been reported to date, the groundwork laid by the synthesis of its core structure provides a clear path forward. jst.go.jp The continued development of novel synthetic methodologies will be crucial for the ultimate conquest of this complex and biologically active natural product.

Mechanistic Investigations of Callophycoic Acid a Bioactivities and Structure Activity Relationships Sar

Cellular and Molecular Basis of Biological Activities

The bioactivity of callophycoic acids is attributed to their complex and novel chemical structures. researchgate.net Research into their mechanisms of action is ongoing, with studies beginning to shed light on how they interact with cellular and molecular targets.

Antibacterial Mechanisms Against Resistant Pathogens

Several callophycoic acids and their derivatives have shown activity against drug-resistant bacteria. researchgate.net For instance, iodocallophycoic acid A has demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). researchgate.net A notable finding is its synergistic effect with oxacillin (B1211168) against MRSA, where it increased the potency of oxacillin by eightfold. researchgate.net This suggests that iodothis compound may interfere with bacterial resistance mechanisms, although the precise mode of action is still under investigation. Some studies suggest that the tetrahydropyran (B127337) ring found in related compounds is important for antibacterial activity. researchgate.net

Antimalarial Mechanistic Insights

Callophycoic acids and related compounds from Callophycus serratus have exhibited antimalarial properties. nih.govgoogle.com While they are generally less potent than the related macrocyclic bromophycolides, their activity provides valuable structure-activity relationship (SAR) data. nih.govgoogle.com The antimalarial activity of the broader class of bromophycolides, which share structural similarities, is thought to involve the inhibition of heme crystallization in the malaria parasite Plasmodium falciparum. nih.gov The non-macrocyclic nature of callophycoic acids appears to reduce their antimalarial potency, indicating that the macrocyclic structure is important for significant antimalarial action. google.com

Modulation of Cellular Pathways in Antitumor Research

The callophycoic acids have shown moderate cytotoxic activity against various human cancer cell lines. researchgate.netswmd.co.in Callophycoic acid C, for example, has been evaluated against a panel of 11 cancer cell lines. researchgate.net While the specific cellular pathways modulated by this compound are not yet fully elucidated, research on related compounds from marine algae suggests that they can induce apoptosis (programmed cell death) and inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net Some studies have pointed to the modulation of signaling pathways such as the ERK-1 pathway as a potential mechanism of action for some callophycoic acids. core.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound and Synthetic Congeners

SAR studies are essential for identifying the chemical features of a molecule that are responsible for its biological effects. For callophycoic acids, these studies have involved comparing the activities of naturally occurring analogs and, more recently, synthetic derivatives. whiterose.ac.ukatlas.jpacs.orgcdsympo.com

Correlation of Structural Features with Antibacterial Potency

The antibacterial activity of the callophycoic acid family varies depending on the specific structural features of each compound. For example, Callophycoic acid G has shown notable activity against MRSA. researchgate.net The presence and position of halogen atoms (bromine and iodine) and other functional groups appear to influence both the potency and spectrum of activity. researchgate.netacs.org For instance, some callophycoic acid derivatives are active against S. aureus but not E. faecium, and vice versa, suggesting that different structural features may be required for activity against different bacterial species. The lipophilicity and conformational rigidity conferred by certain ring systems within the molecule are also thought to contribute to antibacterial efficacy. nih.gov

Table 1: Antibacterial Activity of Selected Callophycoic Acids and Related Compounds

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Iodothis compound | MRSA | 1.4 |

| Iodothis compound | VREF | 2.2 |

| Bromophycoic acid A | MRSA | 1.6 |

| Callophycoic acid G | MRSA | 1.6 |

| Bromophycoic acid E | VREF | 1.6 |

| Callophycoic acid G | VREF | 3.1 |

| This compound | VREF | 0.8 |

Data sourced from multiple studies. researchgate.netresearchgate.net

Identification of Key Moieties for Antimalarial Efficacy

Table 2: Antimalarial Activity of Callophycoic Acid-Related Compounds

| Compound | Test Organism | IC50 (µM) |

|---|---|---|

| Callophycolide A | P. falciparum | 5.2 |

| Bromophycolide A | P. falciparum | 0.7 |

| Debromophycolide A | P. falciparum | >100 |

Data sourced from multiple studies. nih.gov

Determinants of Antitumor Activity and Selectivity

The antitumor properties of this compound and related compounds isolated from the red alga Callophycus serratus are a subject of ongoing research. Initial studies have revealed that these diterpene-benzoic acids exhibit a range of cytotoxic activities against various human cancer cell lines. However, their potency is generally considered to be moderate compared to other metabolites, such as diterpene-benzoate macrolides, isolated from the same organism. researchgate.netacs.org

A study that assayed eight callophycoic acids (A-H) against eleven human cancer cell lines found that Callophycoic acid C displayed the most significant growth inhibitory effects. researchgate.net This suggests that specific structural features among the callophycoic acid family are crucial for their cytotoxic activity. While the bioactivity of this compound and its congeners is noted, they are generally less potent than the related bromophycolides. researchgate.net

The structural complexity of these molecules, which feature a diterpene core linked to a benzoic acid or phenol (B47542) moiety, provides a rich scaffold for structure-activity relationship (SAR) studies. researchgate.netvulcanchem.com The presence, type, and position of halogen atoms (bromine and chlorine) on the structure are thought to play a significant role in their biological activity. vulcanchem.com For instance, the absence of bromine atoms in some related compounds has been shown to result in a considerable decrease in antimalarial activity, a trend that may also extend to their antitumor effects. nih.gov

While specific details on the selectivity of this compound for tumor cells over normal cells are not extensively documented in the currently available literature, the broader class of compounds from Callophycus serratus has been highlighted for their potential to selectively target cancer cells. researchgate.net The callophycoic acids, in particular, have been noted for their selective anticancer activity against human lung cancer cell lines. core.ac.uk

| Compound Name | Antitumor Activity Highlights |

| This compound | Exhibits moderate antitumor activity as part of the broader callophycoic acid family. researchgate.net |

| Callophycoic acid C | Showed the highest growth inhibitory effects among eight callophycoic acids tested against 11 human cancer cell lines. researchgate.net |

| Bromophycolides | A related class of compounds from the same alga, generally exhibiting more potent bioactivity than callophycoic acids. researchgate.net |

Ecological Roles and Chemical Interactions of Callophycoic Acid a in Marine Ecosystems

Assessment of Callophycoic Acid A as a Chemical Defense Metabolite

This compound and its related compounds function as potent chemical defense metabolites for Callophycus serratus, particularly against pathogenic fungi. nih.govpnas.org Studies have demonstrated that extracts containing callophycoic acids inhibit the growth of Lindra thalassiae, a marine fungal pathogen known to infect a variety of marine organisms. nih.govpnas.orgjchr.org Together with the biosynthetically related bromophycolides, the callophycoic acids represent the most extensive group of antifungal chemical defenses identified from algae to date. nih.govpnas.orgmdpi.com

The defensive capacity of these compounds is significant at their natural concentrations within the alga. Research has shown that specific callophycoic acids are highly effective at inhibiting fungal growth at concentrations found in the algal tissues. nih.govpnas.org For instance, Callophycoic acid C, one of the most potent compounds from this chemotype, was found to be 100% inhibitory to L. thalassiae at its average natural concentration. nih.govpnas.org Callophycoic acids C and G also showed significant inhibition at their natural concentrations of 100–200 μM. nih.govpnas.orgpnas.org This demonstrates that the alga produces these compounds at levels sufficient to effectively defend against microbial threats. The broad-spectrum bioactivity, which also includes antibacterial and antimalarial properties, underscores their primary role as defensive agents in the marine environment. researchgate.netobolibrary.org

| Compound | Observed Activity | Source Organism | Reference |

|---|---|---|---|

| Callophycoic Acid C | 100% inhibitory at its average natural whole tissue concentration. Effective below 300 μM. | Callophycus serratus | nih.govpnas.org |

| Callophycoic Acid G | Significantly inhibitory near its natural concentration of 100–200 μM. Effective below 300 μM. | Callophycus serratus | nih.govpnas.orgpnas.org |

| Callophycoic Acid H | Effective below 300 μM. | Callophycus serratus | nih.govpnas.org |

Role in Algal-Microbe Interactions

The production of callophycoic acids is a key strategy for Callophycus serratus to mediate its interactions with the surrounding microbial community. Biotic surfaces in the marine environment are critical sites for chemical signaling and are constantly challenged by microbial colonizers, including potential pathogens. nih.govnih.gov The presence of potent antifungal compounds like callophycoic acids allows the alga to control microbial fouling and prevent infection. mdpi.com

The interaction is highly specific. While effective against the pathogenic fungus Lindra thalassiae, the compounds showed little to no activity against the marine bacterium Pseudoalteromonas bacteriolytica, indicating a targeted defensive role. pnas.org This targeted activity suggests a sophisticated chemical defense system that can handle specific types of microbial threats. By producing these metabolites, C. serratus actively manages its epibiotic microbial community, favoring benign or beneficial microbes while warding off harmful ones, which is crucial for the health and survival of the host alga. nih.gov

Spatial Heterogeneity of this compound on Algal Surfaces and its Ecological Implications

One of the most significant findings in the study of Callophycus serratus's chemical defenses is the non-uniform distribution of its defensive compounds on the algal surface. chemistrydocs.commdpi.com Advanced analytical techniques, particularly desorption electrospray ionization mass spectrometry (DESI-MS), have enabled researchers to visualize the location of these metabolites directly on the alga's surface without conventional extraction methods. nih.govpnas.orgnih.gov

While the direct imaging studies focused on the bromophycolide chemotype of C. serratus, the findings have profound implications for understanding the defensive strategy of the species as a whole, including the callophycoic acid-producing variants. The research revealed that defensive compounds are not spread evenly across the alga. Instead, they are concentrated in distinct patches, which may be associated with sites of tissue damage or areas particularly vulnerable to pathogen attack. nih.govmdpi.comnih.govthieme-connect.com These patches contain the metabolites at concentrations high enough to inhibit fungal growth effectively. nih.govthieme-connect.com The compounds were also detected within the internal tissues of the alga. nih.govpnas.org

This spatial heterogeneity implies a highly efficient and targeted defense mechanism. nih.govmdpi.com Rather than expending the metabolic energy to protect its entire surface uniformly, the alga appears to deploy its chemical arsenal (B13267) at specific, localized sites. mdpi.com This strategy ensures that the defense is potent where it is most needed, such as at wound sites, which are potential entry points for pathogens. This represents one of the first direct visualizations of natural products on a biological surface in ecologically relevant concentrations, highlighting the importance of fine-scale chemical distributions in mediating biological interactions. nih.gov

Contribution to Marine Biodiversity and Community Dynamics through Chemical Ecology

The production of specialized metabolites like this compound by marine algae plays a fundamental role in shaping marine biodiversity and structuring communities. mdpi.com The chemical defenses of Callophycus serratus provide it with a competitive advantage, allowing it to thrive by warding off pathogens and potentially deterring herbivores. mdpi.commdpi.com This success directly influences the local community composition by determining what can grow on or near the alga.

Prospective Directions and Emerging Research Themes for Callophycoic Acid a Studies

Development of Novel Synthetic Strategies for Accessing Structural Diversity

The intricate architecture of callophycoic acid A, which includes a brominated tricyclic system with three contiguous stereogenic centers, presents a considerable synthetic challenge. acs.org While a total synthesis has not yet been reported, significant progress has been made in the stereocontrolled synthesis of its tricyclic core. acs.orgnih.gov This foundational work provides a critical starting point for developing novel synthetic strategies aimed at producing not only the natural product itself but also a diverse library of structural analogs for biological evaluation.

Future synthetic efforts are expected to build upon established retrosynthetic analyses. acs.org Key strategic elements that have been successfully demonstrated include:

Stereoselective Allylboration : This method has been crucial for constructing the all-carbon quaternary stereocenter found in the core structure. acs.orgnih.gov Researchers have developed new allylboronate reagents to achieve high diastereoselectivity in this key step. nih.govresearchgate.net

Reductive Cyclization : To form the multi-substituted cyclohexane (B81311) ring, both radical cyclization and palladium-catalyzed reductive cyclization have proven effective. acs.orgnih.gov

Intramolecular Etheration : The formation of the tetrahydrooxepin ring has been accomplished via intramolecular etheration. acs.orgnih.gov

The development of more modular and convergent synthetic routes will be a primary objective. Such strategies would allow for the late-stage introduction of various functional groups and side chains, thereby facilitating the rapid generation of analogs. By modifying the benzoic acid moiety, the diterpene side chain, or the halogenation pattern on the tricyclic core, chemists can systematically explore the structure-activity relationship (SAR) of this compound class. These synthetic endeavors are essential for providing sufficient quantities of the material for advanced biological testing and for creating optimized derivatives with enhanced potency or new biological functions. vulcanchem.com

| Synthetic Step | Methodology | Purpose | References |

| Quaternary Stereocenter Construction | Stereoselective Allylboration | To create the key all-carbon quaternary stereocenter with high diastereoselectivity. | acs.orgnih.govkeio.ac.jp |

| Cyclohexane Ring Formation | Radical- or Palladium-Mediated Reductive Cyclization | To efficiently construct the functionalized six-membered ring of the tricyclic core. | acs.orgnih.govresearchgate.net |

| Tetrahydrooxepin Ring Formation | Intramolecular Etheration (SN2'-type cyclization) | To form the seven-membered oxygen-containing ring. | acs.orgnih.gov |

Advanced Mechanistic Elucidation of Biological Targets and Modes of Action

This compound and its congeners have demonstrated a spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. acs.orgresearchgate.netacs.org For instance, it shows activity against vancomycin-resistant Enterococcus faecium (VREF). acs.org An iodinated analog, iodothis compound, exhibited moderate antibiotic activity against both methicillin-resistant Staphylococcus aureus (MRSA) and VREF. researchgate.netnih.gov Despite these promising findings, the precise molecular targets and mechanisms of action remain largely uncharacterized.

A critical direction for future research is the detailed elucidation of how this compound exerts its biological effects. This will involve a multi-pronged approach:

Target Identification : Advanced techniques such as affinity chromatography using immobilized this compound as bait, proteomics-based approaches like thermal proteome profiling (TPP), and yeast three-hybrid systems could be employed to identify specific protein binding partners.

Pathway Analysis : Once potential targets are identified, transcriptomic and proteomic analyses of treated cells (bacterial or cancerous) can reveal which cellular pathways are perturbed. For its antibacterial activity, researchers may investigate interference with cell wall synthesis, protein synthesis, or DNA replication. For its anticancer effects, studies could focus on the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression. keio.ac.jp

Enzymatic Inhibition Assays : Based on its structure, this compound could be an inhibitor of specific enzymes. For example, related marine natural products have been shown to target enzymes like cyclooxygenase-2 (COX-2) or phospholipase A2, which are involved in inflammation. mdpi.com A related compound, bromophycolide A, has been found to target heme crystallization in the malaria parasite Plasmodium falciparum, suggesting a potential avenue of investigation for the antimalarial activity of callophycoic acids. acs.org

Unraveling the mode of action is fundamental for translating this natural product into a lead compound for drug development. vulcanchem.com A clear mechanistic understanding would enable rational optimization of the structure to enhance target affinity and selectivity.

Computational Chemistry and Chemoinformatics in SAR Prediction and Lead Optimization

Computational methods are becoming indispensable tools in modern natural product research, from structural elucidation to drug discovery. For complex molecules like this compound, computational chemistry has already played a vital role. In a study of the related iodothis compound, whose flexible structure complicated full characterization by NMR alone, a combination of Density Functional Theory (DFT) calculations and Electronic Circular Dichroism (ECD) spectroscopy was used. nih.gov By comparing theoretical and experimental ECD spectra, researchers successfully determined the absolute stereochemistry of the molecule. nih.gov

The future application of computational tools in this compound research is expected to expand significantly:

Structure-Activity Relationship (SAR) Studies : Once a biological target is identified, molecular docking simulations can be used to predict the binding orientation of this compound within the target's active site. A virtual library of analogs, designed based on the synthetic strategies in section 6.1, can be screened in silico to prioritize the synthesis of compounds with the highest predicted binding affinity.

Pharmacophore Modeling : By analyzing a set of active and inactive analogs, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel and more potent molecules.

Chemoinformatics and Data Mining : Databases of natural products, such as COCONUT, catalog information on compounds like this compound, including their structure and physicochemical properties. naturalproducts.net These databases can be mined to identify other natural products with similar structural motifs or predicted biological activities, potentially revealing new leads or highlighting evolutionary relationships between biosynthetic pathways. naturalproducts.net

These computational approaches, when integrated with synthetic chemistry and biological testing, can dramatically accelerate the process of lead optimization, reducing the time and cost associated with drug discovery.

| Computational Tool/Method | Application in Callophycoic Acid Research | Potential Outcome | References |

| Density Functional Theory (DFT) | Geometry optimization of conformers and calculation of thermochemical parameters. | Aided in the determination of the most stable conformers for stereochemical analysis of analogs. | nih.gov |

| Electronic Circular Dichroism (ECD) | Comparison of theoretical and experimental spectra. | Enabled the assignment of the correct absolute stereochemistry for iodothis compound. | nih.gov |

| Molecular Docking | In silico simulation of the binding of this compound and its analogs to biological targets. | Prediction of binding modes and affinities, guiding SAR studies and lead optimization. | |

| Chemoinformatics Databases | Data mining and dereplication of natural product structures. | Facilitates lead compound discovery and investigation of chemical ecology. | naturalproducts.net |

Broader Ecological and Evolutionary Perspectives on Marine Natural Products

The study of this compound extends beyond its chemical and pharmacological properties into the realms of chemical ecology and evolution. These compounds are secondary metabolites, which are not essential for primary life functions but often play crucial roles in mediating an organism's interactions with its environment. pnas.org

Research has shown that callophycoic acids are involved in the surface-mediated chemical defense of the red alga Callophycus serratus. researchgate.netresearchgate.net Using advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), scientists have been able to image the distribution of these compounds directly on the alga's surface. pnas.org This work revealed that related compounds, the bromophycolides, were concentrated in distinct patches, where they are believed to inhibit the growth of pathogenic fungi like Lindra thalassiae. pnas.orgpnas.org Callophycoic acids C and G were also found to be effective antifungal agents, likely serving a similar defensive function. pnas.orgresearchgate.net

Emerging research themes in this area include:

Biosynthetic Pathway Evolution : C. serratus produces a remarkable diversity of diterpene-derived metabolites. Different populations, which may represent distinct clades or closely related species, produce different chemotypes—some specializing in bromophycolides and others in callophycoic acids. nih.govpnas.org Studying the genetics and enzymatic machinery behind these divergent pathways can provide profound insights into the evolution of chemical diversity in response to specific ecological pressures, such as pathogen prevalence. nih.gov

Role of Halogenation : Red algae are known to produce a wide array of halogenated compounds. researchgate.net The incorporation of bromine into the callophycoic acid structure is performed by specific enzymes (haloperoxidases). researchgate.net Further investigation into the function of these enzymes and the evolutionary advantage conferred by halogenation—whether it enhances potency, stability, or target specificity—is a key area of interest.

Environmental Influence on Metabolism : The production of secondary metabolites can be influenced by environmental factors. Future studies could explore how changes in temperature, nutrient levels, or the presence of specific microbes might induce or alter the production of callophycoic acids in C. serratus, shedding light on the plasticity of chemical defenses in marine organisms. nih.gov

Understanding the natural role of this compound provides an ecological context for its potent biological activities and offers a fascinating glimpse into the chemical warfare and evolutionary adaptations occurring in marine ecosystems.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing the structure and purity of Callophycoic Acid A?

To confirm the identity of this compound, researchers must employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is critical. New compounds require full spectral data and comparison with known analogs, while known compounds should reference published protocols for reproducibility .

Table 1: Key Analytical Techniques for Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Solvent, referencing standards |

| HR-MS | Molecular formula confirmation | Resolution (<5 ppm error) |

| HPLC-UV/MS | Purity assessment | Column type, mobile phase |

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Extraction efficiency depends on solvent polarity (e.g., methanol, ethyl acetate), temperature, and duration. Soxhlet extraction or ultrasound-assisted methods are commonly used. Post-extraction, fractionation via column chromatography (silica gel, Sephadex LH-20) isolates the compound. Yield optimization requires iterative testing, documented in triplicate to ensure reproducibility .

Advanced Research Questions

Q. What synthetic strategies address challenges in constructing the quaternary asymmetric carbon center in this compound?

The quaternary carbon center poses steric and stereochemical challenges. Recent synthetic approaches leverage cation-π cyclization reactions to establish this motif. For example, Keio University researchers achieved this via a palladium-catalyzed asymmetric allylic alkylation, yielding enantiomeric excess (>90%) under optimized conditions (10 mol% catalyst, -20°C). Alternative methods include organocatalytic enantioselective alkylation, though yields vary (45–78%) .

Q. How should researchers reconcile conflicting bioactivity data in meta-analyses of this compound?

Contradictions in bioactivity data (e.g., antimicrobial potency) often arise from variability in assay conditions (e.g., bacterial strains, concentration ranges). To address this:

- Standardize protocols using CLSI guidelines.

- Perform sensitivity analyses to identify outlier datasets.

- Apply clustered data statistical models (e.g., mixed-effects regression) to account for nested observations .

Table 2: Framework for Data Contradiction Analysis

| Step | Action | Tool/Model |

|---|---|---|

| Outlier detection | Grubbs’ test or Cook’s distance | R/Python packages (e.g., lme4) |

| Cluster adjustment | Mixed-effects models | STATA, SAS |

| Bias evaluation | Funnel plots, Egger’s test | Metafor (R) |

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. For reproducibility:

- Pre-register protocols (e.g., on Open Science Framework).

- Include positive/negative controls in bioassays.

- Document reagent batches and instrumentation calibration logs. Reference the Beilstein Journal’s guidelines for detailed experimental reporting .

Methodological Guidance

Q. How can researchers leverage the PICO framework to formulate hypotheses about this compound’s mechanisms?

Example PICO structure:

Q. What statistical methods are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For clustered data (e.g., technical replicates), apply hierarchical Bayesian models to reduce overdispersion. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.